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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 1-Methylpiperazine-2-carboxylic
acid dihydrochloride (CAS No. 1246550-14-0), a heterocyclic building block of significant

interest in medicinal chemistry and pharmaceutical development. The piperazine scaffold is a

privileged structure in modern drug discovery, and this particular derivative offers a unique

combination of functionalities for the synthesis of novel chemical entities. This document delves

into the compound's physicochemical properties, outlines potential synthetic and analytical

strategies, and explores its applications as a versatile intermediate. The content is structured to

provide not just data, but also expert insights into the causality behind methodological choices,

ensuring a technically accurate and field-relevant resource for scientists engaged in drug

discovery and process development.

The Strategic Importance of the Piperazine Scaffold
in Medicinal Chemistry
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The piperazine ring is one of the most ubiquitous heterocycles found in biologically active

compounds and approved pharmaceuticals.[1] Its prevalence is not coincidental; the six-

membered ring containing two opposing nitrogen atoms imparts a desirable combination of

structural and physicochemical properties to a molecule. These properties often include:

Improved Aqueous Solubility: The basic nitrogen atoms can be protonated at physiological

pH, enhancing a drug candidate's solubility and suitability for formulation.

Modulation of Pharmacokinetics: The piperazine moiety can influence a compound's

absorption, distribution, metabolism, and excretion (ADME) profile.

Versatile Synthetic Handle: The distinct nitrogen atoms (which can be primary, secondary, or

tertiary) provide multiple points for chemical modification, allowing for the systematic

exploration of a chemical space.

Structural Rigidity and Conformational Control: The chair-like conformation of the piperazine

ring can act as a rigid scaffold, positioning pharmacophoric groups in a precise three-

dimensional orientation for optimal interaction with biological targets.[1]

1-Methylpiperazine-2-carboxylic acid dihydrochloride is a functionalized example of this

critical scaffold, offering medicinal chemists a pre-built, chiral starting material to accelerate the

synthesis of complex target molecules.

Caption: General structure of a piperazine-containing drug.

Physicochemical Profile
Understanding the fundamental properties of a chemical building block is paramount for its

effective use in synthesis and process development. The dihydrochloride salt form of 1-

Methylpiperazine-2-carboxylic acid enhances its stability and handling characteristics

compared to the free base.
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Property Value Source

CAS Number 1246550-14-0 [2][3]

Molecular Formula C₆H₁₄Cl₂N₂O₂ [2]

Molecular Weight 217.09 g/mol [2]

Common Synonyms
1-Methyl-piperazine-2-

carboxylic acid dihydrochloride
[2]

Typical Purity ≥97% [2]

Compound Type Heterocyclic Building Block [2]

InChIKey (Free Base)
CCOAGJXNPXLMGI-

UHFFFAOYSA-N
[4]

SMILES (Free Base) CN1CCNCC1C(=O)O [4]

Synthesis and Manufacturing Strategies
As a specialized building block, 1-Methylpiperazine-2-carboxylic acid dihydrochloride is not

typically synthesized from simple precursors in a standard research lab. However,

understanding its logical synthetic routes is crucial for assessing scalability, potential impurities,

and cost. A plausible retrosynthetic analysis suggests two key transformations: the formation of

the core piperazine-2-carboxylic acid ring and the subsequent selective N-methylation.

Proposed Synthetic Pathway
A modern and efficient approach would leverage biocatalysis to establish the stereochemistry

of the carboxylic acid group, followed by a standard chemical methylation.

Step 1: Synthesis of the (S)-Piperazine-2-carboxylic acid Precursor: A highly effective

method involves the chiral resolution of racemic piperazine-2-carboxamide using an

aminopeptidase enzyme. This biocatalytic approach offers excellent stereoselectivity under

mild, aqueous conditions.[5] The resulting enantiopure (S)-piperazine-2-carboxylic acid can

then be isolated.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.moldb.com/product/1246550-14-0
https://arctomsci.com/BD-A181003-1
https://www.moldb.com/product/1246550-14-0
https://www.moldb.com/product/1246550-14-0
https://www.moldb.com/product/1246550-14-0
https://www.moldb.com/product/1246550-14-0
https://www.moldb.com/product/1246550-14-0
https://pubchemlite.lcsb.uni.lu/e/compound/22660596
https://pubchemlite.lcsb.uni.lu/e/compound/22660596
https://www.benchchem.com/product/b1471247?utm_src=pdf-body
https://www.biosynth.com/uploads/Literature/Citations/Biocatalyst%20immobilization%20for%20enantiopure%20piperazine-2-carboxylic%20acid.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1471247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 2: N-Methylation: The secondary amine at the N1 position can be selectively

methylated. The Eschweiler-Clarke reaction, using formic acid and formaldehyde, is a classic

and effective method for exhaustive methylation of primary and secondary amines and would

be a suitable choice here.

Step 3: Salt Formation: The final product is isolated as a stable dihydrochloride salt by

treating the N-methylated product with hydrochloric acid.

Caption: Proposed workflow for the synthesis of the target compound.

Exemplary Protocol: N-Methylation
This protocol is an illustrative example of a standard chemical transformation and should be

adapted and optimized based on laboratory safety protocols and specific experimental goals.

Reaction Setup: To a solution of (S)-Piperazine-2-carboxylic acid (1.0 eq) in 90% aqueous

formic acid (5.0 eq), add 37% aqueous formaldehyde (5.0 eq).

Causality: The Eschweiler-Clarke reaction is chosen for its high yield and the use of

inexpensive reagents. Formic acid acts as both the solvent and the hydride donor, while

formaldehyde provides the methyl group. The reaction proceeds via the formation of an

iminium ion, which is then reduced by formate.

Heating: Heat the reaction mixture to reflux (approx. 100 °C) for 6-8 hours. Monitor the

reaction progress using TLC or LC-MS.

Work-up: Cool the reaction to room temperature and carefully concentrate under reduced

pressure to remove excess formic acid and formaldehyde.

Isolation: Dissolve the residue in water and adjust the pH to be basic (pH > 10) with a

suitable base (e.g., NaOH). Extract the aqueous layer with an organic solvent like

dichloromethane. The free base of the product will move to the organic phase.

Salt Formation: Dry the combined organic extracts, filter, and then bubble dry HCl gas

through the solution, or add a solution of HCl in isopropanol, to precipitate the

dihydrochloride salt.
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Purification: Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g.,

diethyl ether), and dry under vacuum to yield the final product.

Analytical Quality Control
Confirming the identity, purity, and integrity of a starting material is a non-negotiable step in

chemical synthesis. A combination of chromatographic and spectroscopic methods should be

employed.

Method Purpose Expected Outcome

HPLC/LC-MS
Purity assessment and mass

confirmation

A major peak (>97%) with the

correct mass-to-charge ratio

for the protonated molecule

[M+H]⁺.[2][6]

¹H NMR
Structural confirmation and

identity

The proton NMR spectrum

should show characteristic

signals for the methyl group,

the piperazine ring protons,

and the alpha-proton adjacent

to the carboxyl group. The

integration of these signals

should match the expected

number of protons.

TLC
Rapid purity check and

reaction monitoring

A single spot under

appropriate visualization

conditions.

Protocol: Thin-Layer Chromatography (TLC) Analysis
This protocol is adapted from standard methods for analyzing piperazine derivatives.[7]

Plate Preparation: Use a silica gel GF254 plate. No prior heat activation is necessary for

commercially available plates.
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Sample Preparation: Prepare a solution of the compound in a suitable solvent like methanol

at a concentration of approximately 1 mg/mL.

Spotting: Apply 1-2 µL of the sample solution to the baseline of the TLC plate.

Mobile Phase (Eluent): Prepare a solvent system of Methanol:Aqueous Ammonia (100:1.5

by volume).

Causality: This polar, basic mobile phase is chosen to ensure the basic piperazine

compound moves up the polar silica plate, providing good separation from non-polar

impurities. The ammonia helps to prevent "streaking" of the amine spot.

Development: Place the plate in a TLC tank saturated with the mobile phase vapor. Allow the

solvent front to travel up the plate until it is approximately 1 cm from the top.

Visualization:

Examine the dried plate under UV light (254 nm).

Stain the plate using a visualization reagent such as Dragendorff reagent or Iodoplatinate

reagent, which are highly sensitive for nitrogen-containing compounds.[7]

Validation: A single, well-defined spot confirms the presence of a major component. The

retention factor (Rf) can be calculated and used for future comparisons.

Caption: Quality control workflow for starting material validation.

Applications in Medicinal Chemistry
1-Methylpiperazine-2-carboxylic acid dihydrochloride is a trifunctional building block. The

presence of a carboxylic acid, a tertiary amine, and a secondary amine (in its precursor form)

or the potential for reactions at the ring CH bonds provides multiple avenues for diversification.

Amide Coupling: The carboxylic acid is a prime handle for standard amide bond formation

(e.g., using HATU or EDC coupling agents) to link the scaffold to other fragments or

pharmacophores.
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Scaffold Elaboration: The piperazine ring itself serves as a rigid core. In its non-methylated

precursor form, the secondary amine at the N4 position is available for reactions like

reductive amination, arylation (e.g., Buchwald-Hartwig amination), or alkylation to build out

complex structures.

Physicochemical Modulation: The N-methyl group and the carboxylic acid significantly

influence the molecule's pKa and lipophilicity, which can be fine-tuned in the final drug

candidate by derivatizing these positions.

Caption: Potential sites for chemical modification and library synthesis.

Conclusion
1-Methylpiperazine-2-carboxylic acid dihydrochloride is more than just a chemical reagent;

it is an enabling tool for modern drug discovery. Its defined stereochemistry, multiple

functionalization points, and incorporation of the privileged piperazine scaffold make it a

valuable starting material for creating libraries of novel compounds. By understanding its

synthesis, analytical characterization, and potential applications, research and development

teams can strategically leverage this building block to accelerate their programs and efficiently

navigate the complex path of discovering new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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